RNA Polymerase III Inhibitor

Overview

Description

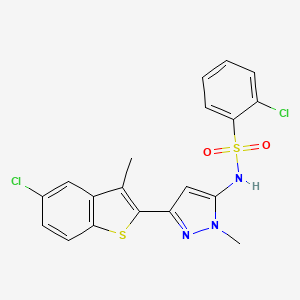

RNA Polymerase III Inhibitor is a cell-permeable indazolo-sulfonamide compound that displays broad-spectrum inhibitory activity against RNA Polymerase III . It inhibits cell growth in yeast by preventing RNA Pol III-mediated tRNA transcription . RNA Polymerase III (also called Pol III) is a protein that transcribes DNA to synthesize 5S ribosomal RNA, tRNA, and other small RNAs .

Chemical Reactions Analysis

This compound interacts with RNA Polymerase III, preventing it from transcribing DNA into 5S ribosomal RNA, tRNA, and other small RNAs . This inhibition of RNA Pol III-mediated tRNA transcription leads to the inhibition of cell growth in yeast .

Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white color . It is soluble in DMSO at a concentration of 15 mg/mL . The empirical formula of the inhibitor is C19H15Cl2N3O2S2 and it has a molecular weight of 452.38 .

Scientific Research Applications

Targeting Cancer Cells

RNA Polymerase III (Pol III) inhibitors have shown promise in cancer research. Specifically, targeting Pol III can selectively trigger proliferative arrest and differentiation in prostate cancer cells. This is due to the depletion of the POLR3G subunit, which is enriched in undifferentiated cells. A small molecule Pol III inhibitor can induce differentiation, suppress proliferation, and reduce tumor-initiating activity in vivo, presenting a potential therapeutic window for treating cancer cells (Petrie et al., 2019).

Understanding Transcriptional Mechanisms

The structural analysis of human Pol III has provided insights into its regulation and potential for misregulation in various diseases. Cryo-electron microscopy studies have revealed the structures of Pol III in different states, elucidating the mechanisms of transcription termination and the impact of mutations on human disease. This understanding is crucial for the development of selective Pol III inhibitors for therapeutic interventions (Girbig et al., 2020).

Impact on Longevity and Aging

Research has shown that Pol III can influence lifespan and aging processes. Specifically, a reduction in Pol III activity has been linked to extended lifespan in yeast, worms, and flies. This is associated with ameliorated age-related gut pathology, reduced protein synthesis, and increased tolerance of proteostatic stress. Pol III acts downstream of the TORC1 pathway, suggesting its role as a mediator in nutrient-signaling networks related to longevity (Filer et al., 2017).

Regulation of Gene Transcription

Pol III's role in transcribing small RNAs, including tRNAs, has been a focus of study to understand its regulatory mechanisms. Novel insights into Pol III functioning, such as recruitment of transcription factors and distinct mechanisms of initiation, elongation, and termination, have been explored. The uneven distribution of Pol III along genes indicates its complex regulation and potential therapeutic targeting (Leśniewska & Boguta, 2017).

Applications in Transcription Imaging

Advancements in imaging techniques have allowed for the visualization of Pol III transcription in live cells. The development of Corn, a fluorescent RNA reporter, enables quantitative imaging of Pol III transcription. This tool has been used to study the effects of mTOR inhibitors on Pol III transcription, providing a method to directly observe transcriptional activity in real-time (Song et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

RNA Polymerase III Inhibitor and its effects on RNA Polymerase III are still being studied. There is potential for its use in the treatment of various diseases, including cancer . Additionally, the role of RNA Polymerase III in the regulation of cell growth and the cell cycle is a topic of ongoing research . Further studies are needed to fully understand the potential applications and implications of this compound.

properties

IUPAC Name |

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDTTLISMIOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384980 | |

| Record name | RNA Polymerase III Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

577784-91-9 | |

| Record name | RNA Polymerase III Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

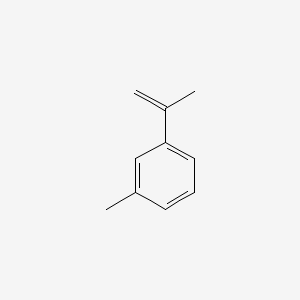

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

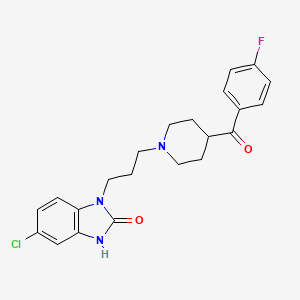

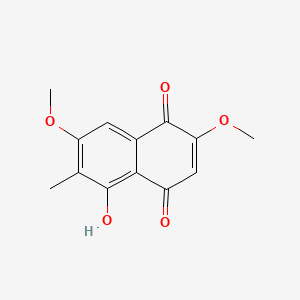

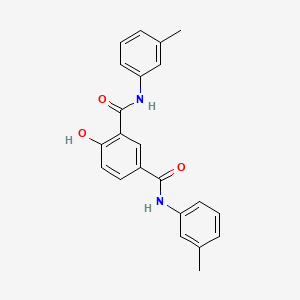

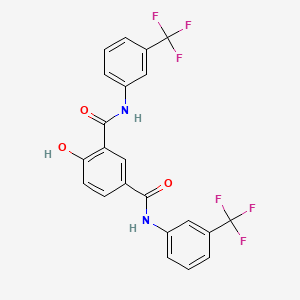

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.